
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone, also known as DFTM, is a novel small molecule that has gained significant attention in scientific research. DFTM is a thiazepane derivative that has been synthesized through a series of chemical reactions. The compound has shown promising results in various studies, making it a potential candidate for further research.
Mecanismo De Acción
The mechanism of action of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylases. This inhibition leads to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. In addition, the compound has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone is its high potency and selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in in vivo experiments. Additionally, the toxicity of this compound in humans has not been fully evaluated, making it difficult to determine its safety for clinical use.
Direcciones Futuras
Several future directions for the research on (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone can be identified. One potential direction is to explore the compound's potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to investigate the compound's potential use in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further research is needed to evaluate the safety and toxicity of this compound in humans, which will be crucial for its potential use in clinical settings.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential and limitations for clinical use.
Métodos De Síntesis
The synthesis of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone involves a multi-step reaction process that includes the condensation of 2,5-difluorobenzaldehyde and thiourea to form 2,5-difluorobenzyl thiourea. This intermediate product is then reacted with 3-bromo-6-isopropoxypyridine to form the final product, this compound. The synthesis method is a crucial step in the production of this compound as it determines the purity and yield of the compound.
Aplicaciones Científicas De Investigación
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone has been extensively studied for its potential use in various scientific research applications. The compound has shown promising results in cancer research, where it has demonstrated anti-tumor activity in several cancer cell lines. This compound has also been studied for its potential use in neurodegenerative diseases, where it has shown neuroprotective effects in animal models.
Propiedades
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(6-propan-2-yloxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2S/c1-13(2)26-19-6-3-14(12-23-19)20(25)24-8-7-18(27-10-9-24)16-11-15(21)4-5-17(16)22/h3-6,11-13,18H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBSYQSMBWGRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2825064.png)
![N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2825066.png)
![(2Z)-2-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2825067.png)
![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)
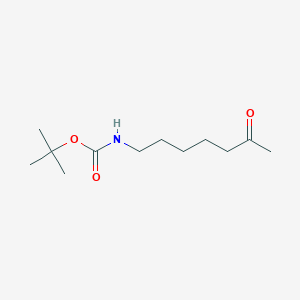

![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)
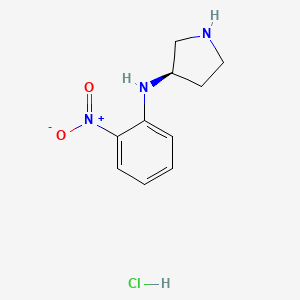
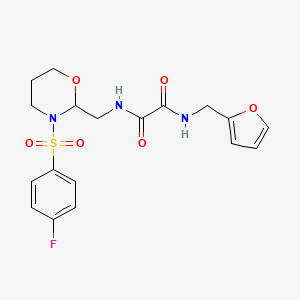

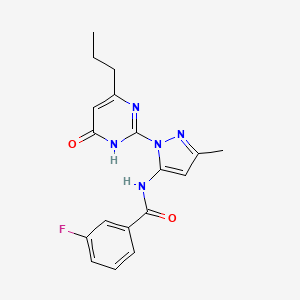
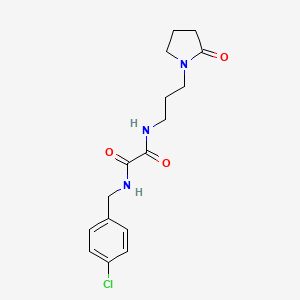
![4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2825083.png)
![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-4-phenyl-1,2,4-triazole](/img/structure/B2825086.png)